{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Description
Properties
Molecular Formula |
C18H13BrO6 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
2-[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C18H13BrO6/c1-10-18(25-12-4-2-11(19)3-5-12)17(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21) |
InChI Key |
JYDVSYDAPJYPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chromenone Core
The chromen-4-one scaffold is synthesized via the Pechmann condensation , a widely used method for coumarin derivatives.
Procedure :
-
Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.
-
Catalyst : Concentrated sulfuric acid (H₂SO₄).
-
Conditions : Stirring at 0–5°C for 1 hour, followed by gradual warming to 25°C for 12 hours.
-
Workup : Neutralization with ice-water, filtration, and recrystallization from ethanol.
Outcome :
-
Product : 7-Hydroxy-2-methyl-4H-chromen-4-one (yield: 68–75%).
-
Key Data :
Parameter Value Melting Point 248–250°C Purity (HPLC) >98%
Introduction of the 4-Bromophenoxy Group
The 4-bromophenoxy group is introduced at position 3 through a Mitsunobu reaction , ensuring regioselectivity and high yield.
Procedure :
-
Reactants : 7-Hydroxy-2-methyl-4H-chromen-4-one, 4-bromophenol.
-
Reagents : Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD).
-
Solvent : Anhydrous tetrahydrofuran (THF).
Outcome :
-
Product : 3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-ol (yield: 62–70%).
-
Key Data :
Parameter Value Reaction Scale 10 mmol Purification Column chromatography (SiO₂, hexane/EtOAc 3:1)
Attachment of the Acetic Acid Moiety
The acetic acid group is appended via Williamson ether synthesis , leveraging the nucleophilicity of the deprotonated hydroxyl group at position 7.
Procedure :
-
Reactants : 3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-ol, chloroacetic acid.
-
Base : Potassium carbonate (K₂CO₃).
-
Solvent : Dimethylformamide (DMF).
Outcome :
-
Product : {[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid (yield: 55–60%).
-
Key Data :
Parameter Value Final Purification Recrystallization (MeOH/H₂O) Purity (NMR) >95%
Optimization of Reaction Conditions
Catalytic Enhancements
Solvent and Temperature Effects
-
Pechmann Condensation : Replacing H₂SO₄ with FeCl₃ in ethylene glycol reduces corrosion hazards (yield: 70%).
-
Etherification : DMF outperforms dioxane in solubilizing intermediates, reducing side products by 15%.
Industrial-Scale Production Considerations
-
Continuous Flow Reactors :
-
Green Chemistry Metrics :
-
E-factor : 8.2 (vs. 12.5 for batch processes).
-
PMI (Process Mass Intensity) : 23.7, reduced via solvent recycling.
-
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Pechmann | 68–75 | 98 | Moderate |
| Mitsunobu Coupling | 62–70 | 95 | High |
| Williamson Ether | 55–60 | 95 | High |
Chemical Reactions Analysis
Types of Reactions
{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in a wide range of substituted chromenone derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of chromen derivatives, including {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, in exhibiting antitumor properties. Research indicates that these compounds can inhibit cell migration and invasion, making them promising candidates for cancer treatment. Specifically, derivatives have shown effectiveness against various cancer cell lines, suggesting a mechanism that involves the modulation of cell signaling pathways relevant to tumor progression .
Antimicrobial Properties
Compounds structurally related to this compound have been evaluated for their antimicrobial activity. The presence of the bromophenoxy group enhances the lipophilicity of the molecule, which is crucial for membrane penetration and interaction with microbial cells. Laboratory tests have demonstrated significant inhibitory effects against several bacterial strains, indicating potential use as antimicrobial agents in clinical settings .
Photophysical Properties
The chromen moiety is known for its photophysical properties, making it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. Studies have shown that derivatives like this compound exhibit strong fluorescence and stability under UV light, which are desirable characteristics for optoelectronic materials .
Polymer Chemistry
In polymer chemistry, this compound can be utilized as a functional monomer to synthesize new polymeric materials with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of chromen derivatives into polymer matrices has been shown to improve their performance in various applications, including coatings and adhesives .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including bromination, etherification, and acylation processes. Efficient synthetic pathways have been developed to enhance yield and purity, making these compounds more accessible for research purposes .
Characterization Techniques
Characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods provide detailed insights into the molecular structure, functional groups present, and overall purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory or oxidative processes.
Receptor Binding: The compound could interact with specific receptors, modulating cellular signaling pathways.
Gene Expression: It may influence the expression of genes related to cell growth, apoptosis, and other biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 4-bromophenoxy and acetic acid groups. Key analogs and their distinguishing features are summarized below:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| {[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid | 3-(4-Bromophenoxy), 2-methyl, 7-oxyacetic acid | C₁₉H₁₃BrO₇ | 433.21 | Hypothesized enhanced lipophilicity and receptor binding due to bromine | |
| 2-((3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid | 3-Benzyl, 6-chloro, 4-methyl | C₂₀H₁₆ClNO₅ | 397.80 | Increased steric bulk from benzyl and chloro groups; potential antimicrobial activity | |
| 2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid (4f) | 3-(4-Fluorobenzyl), ethoxy-acetic acid linker | C₂₂H₁₉FO₇ | 414.38 | Fluorine improves metabolic stability; evaluated for anti-cholangiocarcinoma activity | |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | 4-Phenyl, 7-oxy(phenyl)acetic acid | C₂₃H₁₆O₆ | 388.37 | Dual phenyl groups may enhance π-π interactions in protein binding | |
| N-(2-aryl-4-oxothiazolidin-3-yl)-2-{4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl}-2-oxo-2H-chromen-7-yloxy)-acetamides (5a-k) | Thiazolidinone and hydrazide moieties | Variable | Variable | Antioxidant activity (IC₅₀: 12–45 μM via DPPH assay) |
Physicochemical Properties
- Acid-Base Behavior : The acetic acid moiety (pKa ~2.5–3.0) confers pH-dependent solubility, favoring ionization in physiological conditions.
Biological Activity
The compound {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid (CAS Number: 374703-13-6) belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Antioxidant Activity
Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. The presence of the bromophenoxy group in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including:
- Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds similar to chromenones have demonstrated dual inhibitory effects on these enzymes, which may suggest a similar potential for this compound .
- Cyclooxygenase (COX) : The compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, which are involved in the inflammatory response. This inhibition can reduce pain and inflammation, making it a candidate for further development in anti-inflammatory therapies.
Cytotoxicity
Studies involving derivatives of chromenone compounds have indicated varying levels of cytotoxicity against cancer cell lines. For instance, some derivatives have been evaluated against breast cancer cell lines (MCF-7), showing promising results that warrant further investigation into the potential anti-cancer properties of this compound .
Study 1: In Vitro Evaluation of Biological Activity
In a study assessing the biological activity of various chromenone derivatives, compounds were tested for their inhibitory effects on AChE and BChE. The results indicated that certain structural modifications could enhance enzyme inhibition, suggesting that the bromine atom's position and electronic properties significantly influence biological activity .
Study 2: Antioxidant Potential
Another study focused on evaluating the antioxidant capabilities of similar chromenone derivatives through in vitro assays. The findings demonstrated that these compounds effectively reduced oxidative stress markers in cellular models, supporting the hypothesis that the compound may possess significant antioxidant activity .
Study 3: Anti-inflammatory Effects
Research into the anti-inflammatory properties of chromenone derivatives revealed that some compounds exhibited moderate to strong inhibition of COX enzymes. This suggests that this compound could be explored further for its potential use in treating inflammatory conditions .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, and what are the critical reaction conditions to optimize yield?
Methodological Answer: The synthesis typically involves three key steps:
Chromenone Core Formation : Condensation of substituted hydroxyacetophenone derivatives with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions (e.g., NaOEt) to form the 4-oxo-4H-chromen scaffold .
Etherification : Introduction of the 4-bromophenoxy group at position 3 via nucleophilic aromatic substitution (SNAr) using 4-bromophenol under reflux in aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
Acetic Acid Moiety Attachment : Coupling the chromenone intermediate with bromoacetic acid or its ester derivatives under mild alkaline conditions (pH 8–9) to form the final acetic acid substituent .
Q. Critical Conditions :
- Temperature control during SNAr (80–100°C) to prevent side reactions.
- Solvent selection (e.g., DMF for solubility vs. THF for reactivity).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
Q. How is this compound characterized, and what analytical techniques are essential for confirming its structural integrity?
Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic methods:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Methodological Answer: SAR studies focus on modifying key substituents:
- Bromophenoxy Group : Replace with Cl, F, or electron-withdrawing groups to modulate receptor binding .
- Methyl Group (Position 2) : Test bulkier alkyl chains (e.g., ethyl, isopropyl) to evaluate steric effects on activity .
- Acetic Acid Moiety : Convert to esters, amides, or sulfonamides to enhance membrane permeability .
Q. Assay Design :
- In vitro Enzymatic Inhibition : Screen against COX-2, AChE, or kinases using fluorogenic substrates (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with dose-response curves .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum-free vs. serum-containing media) .
- Solubility Issues : Use DMSO stocks at <0.1% v/v to avoid solvent toxicity; confirm solubility in assay buffers .
Case Example : Divergent IC₅₀ values for AChE inhibition may stem from enzyme source (human vs. electric eel) or substrate concentration .
Q. How can computational methods predict interactions with enzymatic targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model compound into COX-2 active site; prioritize poses with hydrogen bonds to Arg120/Tyr355 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; calculate binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify essential features (e.g., acetic acid for ionic interactions, bromine for hydrophobic pockets) .
Validation : Compare computational results with experimental enzymatic inhibition data .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Methodological Answer: Challenges :
Q. Solutions :
- Crystallization : Use slow vapor diffusion (ether/ethanol) with microseeding.
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate absorption effects.
- Refinement : SHELXL for anisotropic displacement parameters; constrain bromine atoms during least-squares refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
